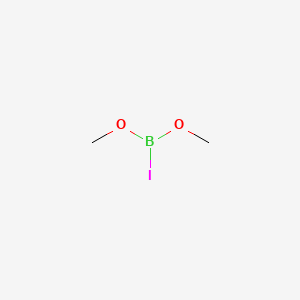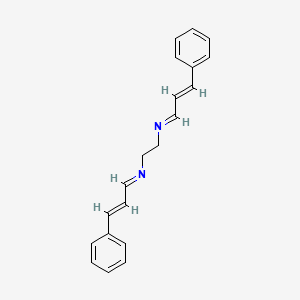
N,N'-Dicinnamylideneethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dicinnamylideneethylenediamine: is an organic compound with the molecular formula C20H20N2. It features two imine groups (C=N) and is derived from the condensation of cinnamaldehyde with ethylenediamine. This compound is known for its unique structure, which includes aromatic rings and double bonds, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Dicinnamylideneethylenediamine can be synthesized through the condensation reaction between cinnamaldehyde and ethylenediamine. The reaction typically involves mixing equimolar amounts of cinnamaldehyde and ethylenediamine in an appropriate solvent, such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is usually purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for N,N’-Dicinnamylideneethylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dicinnamylideneethylenediamine undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oxides.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Formation of oxides of the imine groups.
Reduction: Formation of N,N’-dicinnamylethylenediamine.
Substitution: Formation of substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Dicinnamylideneethylenediamine is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their catalytic properties .
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems. It can also be used in the synthesis of biologically active molecules .
Medicine: Research is ongoing to explore the potential medicinal applications of N,N’-Dicinnamylideneethylenediamine, particularly in drug delivery systems and as a precursor for pharmacologically active compounds .
Industry: In the industrial sector, N,N’-Dicinnamylideneethylenediamine can be used in the synthesis of polymers and as an intermediate in the production of various fine chemicals .
Wirkmechanismus
The mechanism by which N,N’-Dicinnamylideneethylenediamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions. The imine groups in the compound can coordinate with metal ions, facilitating electron transfer and enhancing reaction rates. This property is particularly useful in catalytic processes and in the study of metal ion interactions in biological systems .
Vergleich Mit ähnlichen Verbindungen
N,N’-Dimethylethylenediamine: Similar in structure but with methyl groups instead of cinnamylidene groups.
N,N-Diisopropylethylamine: Another tertiary amine with different substituents.
N,N’-Diethylethylenediamine: Similar structure with ethyl groups instead of cinnamylidene groups
Uniqueness: N,N’-Dicinnamylideneethylenediamine is unique due to its aromatic cinnamylidene groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile in forming complexes and participating in various chemical processes compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
3080-97-5 |
|---|---|
Molekularformel |
C20H20N2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enylidene]amino]ethyl]prop-2-en-1-imine |
InChI |
InChI=1S/C20H20N2/c1-3-9-19(10-4-1)13-7-15-21-17-18-22-16-8-14-20-11-5-2-6-12-20/h1-16H,17-18H2/b13-7+,14-8+,21-15?,22-16? |
InChI-Schlüssel |
LDGZMDNYSFJCDZ-ORBAGOOPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=NCCN=C/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=NCCN=CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



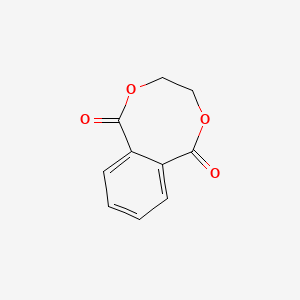
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
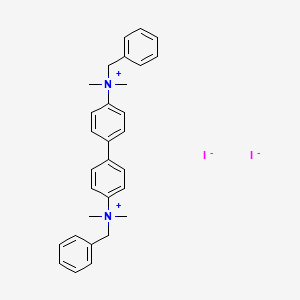

![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
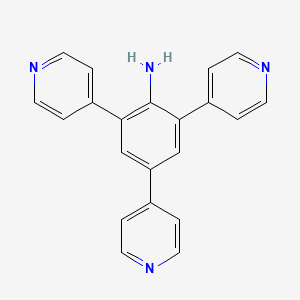
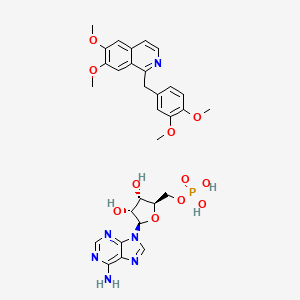
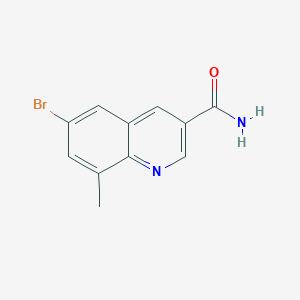
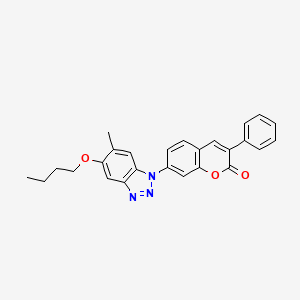
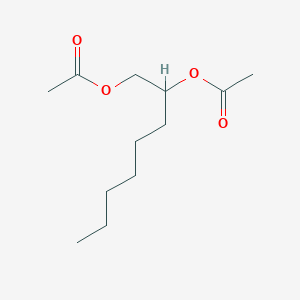

![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
